molecular formula C11H10BrNO2 B2582069 [5-(4-Amino-2-bromophenyl)-2-furyl]methanol CAS No. 874592-18-4

[5-(4-Amino-2-bromophenyl)-2-furyl]methanol

Cat. No.: B2582069
CAS No.: 874592-18-4
M. Wt: 268.11
InChI Key: VJFCSXXVFITIJS-UHFFFAOYSA-N
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Description

[5-(4-Amino-2-bromophenyl)-2-furyl]methanol is an organic compound with the molecular formula C11H10BrNO2 It is a derivative of furan and contains both amino and bromine functional groups, making it a versatile intermediate in organic synthesis

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-(4-Amino-2-bromophenyl)-2-furyl]methanol typically involves the following steps:

    Bromination: The starting material, 4-aminophenyl, undergoes bromination to introduce the bromine atom at the 2-position.

    Furan Ring Formation: The brominated intermediate is then subjected to a cyclization reaction to form the furan ring.

    Methanol Addition: Finally, the furan derivative is reacted with methanol to introduce the methanol group at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

[5-(4-Amino-2-bromophenyl)-2-furyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the bromine group to a hydrogen atom or other functional groups.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of de-brominated products or other reduced derivatives.

    Substitution: Formation of substituted furan derivatives.

Scientific Research Applications

[5-(4-Amino-2-bromophenyl)-2-furyl]methanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromophenylmethanol: Similar structure but lacks the furan ring.

    5-(4-Amino-2-chlorophenyl)-2-furylmethanol: Chlorine atom instead of bromine.

    5-(4-Amino-2-bromophenyl)-2-thienylmethanol: Thiophene ring instead of furan.

Properties

IUPAC Name

[5-(4-amino-2-bromophenyl)furan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c12-10-5-7(13)1-3-9(10)11-4-2-8(6-14)15-11/h1-5,14H,6,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFCSXXVFITIJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)C2=CC=C(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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